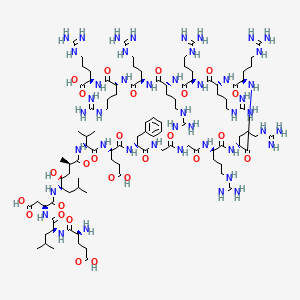
4-Amino-1H-Pyrrol-2-carboxamid-Hydrochlorid
Übersicht
Beschreibung
“4-amino-1H-pyrrole-2-carboxamide hydrochloride” is a biochemical compound with the molecular formula C5H7N3O•HCl and a molecular weight of 161.59 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “4-amino-1H-pyrrole-2-carboxamide hydrochloride”, has been a topic of interest in medicinal and organic chemistry . One method involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “4-amino-1H-pyrrole-2-carboxamide hydrochloride” is represented by the formula C5H7N3O•HCl . This indicates that the compound contains 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom.Physical and Chemical Properties Analysis
The physical and chemical properties of “4-amino-1H-pyrrole-2-carboxamide hydrochloride” include a molecular weight of 161.59 . The compound is intended for research use only .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“4-Amino-1H-Pyrrol-2-carboxamid-Hydrochlorid” ist eine chemische Verbindung mit der CAS-Nummer: 1172552-72-5 . Es wird im Bereich der chemischen Synthese zur Herstellung verschiedener anderer Verbindungen verwendet .
Bio-erneuerbare Rohstoffe
Diese Verbindung wurde bei der Synthese von Pyrrol-2-Carbonsäure aus Cellulose- und Chitin-basierten Rohstoffen verwendet . Dieser Prozess ist Teil der Umstellung auf nachhaltige Rohstoffe für Plattformchemikalien .
Therapeutische Anwendungen
Pyrrol-Untereinheiten, wie die in “this compound”, haben vielfältige Anwendungen in therapeutisch wirksamen Verbindungen . Dazu gehören Fungizide, Antibiotika, entzündungshemmende Medikamente, cholesterinsenkende Medikamente und Antitumormittel .
Antifungal- und antimikrobielle Mittel
Substituierte 1H-Pyrrol-2-carboxamide wurden als potenzielle Antimykotika und antimikrobielle Mittel synthetisiert . Die hochyieldenden Reaktionen, die für diese Synthese verwendet werden, könnten möglicherweise “this compound” beinhalten.
Pharmakokinetik
Die Verbindung könnte potenziell im Bereich der Pharmakokinetik eingesetzt werden . Dies beinhaltet die Untersuchung, wie ein Organismus ein Medikament beeinflusst, einschließlich der Absorption, Verteilung, Metabolisierung und Ausscheidung des Medikaments .
Arzneimittelähnlichkeit
“this compound” könnte potenziell in der Untersuchung der Arzneimittelähnlichkeit verwendet werden . Dies ist ein Maß für das Potenzial einer Verbindung, ein wirksames Medikament zu werden .
Eigenschaften
IUPAC Name |
4-amino-1H-pyrrole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-3-1-4(5(7)9)8-2-3;/h1-2,8H,6H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRBPZKCOBZJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)





![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)



